6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole
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Overview
Description
6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a nitro group at the 6th position and a pyridin-2-yl ethenyl group at the 3rd position of the indazole ring. It has a molecular formula of C19H18N4O3 and a molecular weight of 350.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole typically involves the reaction of 2-vinylpyridine with 3-iodo-6-nitro-1H-indazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The ethenyl group can participate in coupling reactions, such as Heck or Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Coupling Reactions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 6-amino-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: New carbon-carbon bonded products with extended conjugation.
Scientific Research Applications
6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-2-yl ethenyl group can enhance the compound’s ability to bind to specific targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-nitroindazole: Lacks the pyridin-2-yl ethenyl group, making it less versatile in terms of chemical reactivity.
3-iodo-6-nitro-1H-indazole: Contains an iodine atom instead of the pyridin-2-yl ethenyl group, leading to different reactivity and applications.
2-vinylpyridine: A simpler compound that serves as a precursor in the synthesis of 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole.
Uniqueness
This compound is unique due to its combination of a nitro group and a pyridin-2-yl ethenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-nitro-3-(2-pyridin-2-ylethenyl)-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIJJKHZJBOJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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